
2-(Chloromethyl)oxirane;2-(2-hydroxyethoxy)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chloromethyl)oxirane;2-(2-hydroxyethoxy)ethanol, is a polymeric compound formed by the reaction of diethylene glycol and 1-chloro-2,3-epoxypropane. This compound is commonly used in the production of various industrial materials, including plastics and resins. It is known for its versatility and effectiveness in enhancing the properties of the materials it is incorporated into .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethylene glycol, polymer with 1-chloro-2,3-epoxypropane, typically involves the polymerization of diethylene glycol with 1-chloro-2,3-epoxypropane under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the polymerization process. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired molecular weight and properties of the polymer .
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors where diethylene glycol and 1-chloro-2,3-epoxypropane are mixed and reacted. The process is optimized for efficiency and consistency, ensuring that the final product meets the required specifications for its intended applications .
化学反应分析
Types of Reactions
2-(Chloromethyl)oxirane;2-(2-hydroxyethoxy)ethanol, undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s properties by altering its chemical structure.
Substitution: The polymer can undergo substitution reactions where certain functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated products.
科学研究应用
2-(Chloromethyl)oxirane;2-(2-hydroxyethoxy)ethanol, has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various chemical compounds and materials.
Biology: The polymer is utilized in the development of biomaterials and drug delivery systems.
Medicine: It is investigated for its potential use in medical devices and therapeutic applications.
作用机制
The mechanism of action of diethylene glycol, polymer with 1-chloro-2,3-epoxypropane, involves its interaction with various molecular targets and pathways. The polymer can form cross-links with other molecules, enhancing the mechanical strength and stability of the materials it is incorporated into. Additionally, its chemical structure allows it to interact with different functional groups, facilitating various chemical reactions and modifications .
相似化合物的比较
Similar Compounds
Epichlorohydrin: A precursor used in the synthesis of diethylene glycol, polymer with 1-chloro-2,3-epoxypropane, known for its use in the production of epoxy resins.
Polyethylene glycol: A polymer with similar applications but different chemical properties and uses.
Polypropylene glycol: Another polymer used in industrial applications, differing in its chemical structure and properties.
Uniqueness
2-(Chloromethyl)oxirane;2-(2-hydroxyethoxy)ethanol, is unique due to its specific chemical structure, which imparts distinct properties such as high chemical resistance, mechanical strength, and versatility in various applications. Its ability to undergo a wide range of chemical reactions and form stable products makes it a valuable compound in both research and industrial settings .
属性
分子式 |
C7H15ClO4 |
|---|---|
分子量 |
198.64 g/mol |
IUPAC 名称 |
2-(chloromethyl)oxirane;2-(2-hydroxyethoxy)ethanol |
InChI |
InChI=1S/C4H10O3.C3H5ClO/c5-1-3-7-4-2-6;4-1-3-2-5-3/h5-6H,1-4H2;3H,1-2H2 |
InChI 键 |
PXBFWUNYOGTZGI-UHFFFAOYSA-N |
SMILES |
C1C(O1)CCl.C(COCCO)O |
规范 SMILES |
C1C(O1)CCl.C(COCCO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



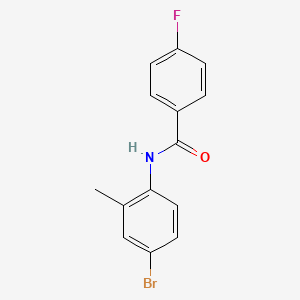

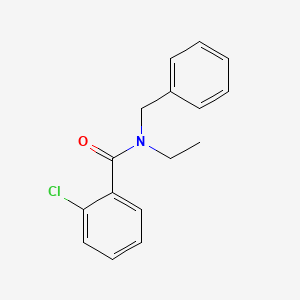
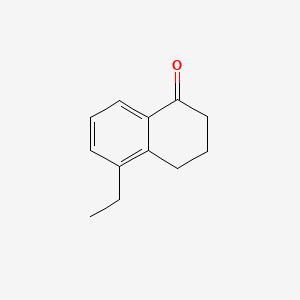
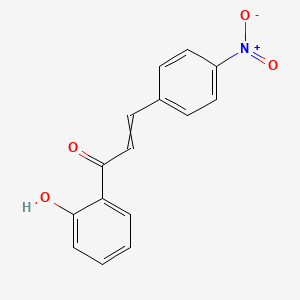
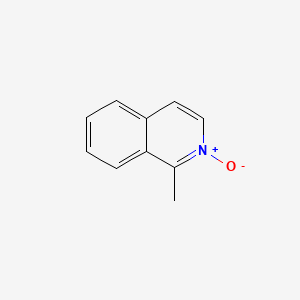
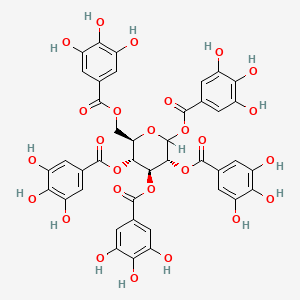
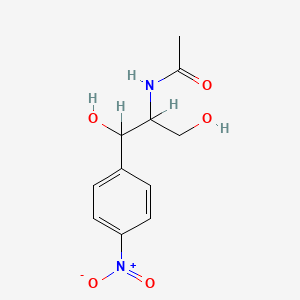
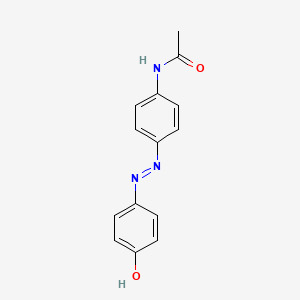
![7-(4-Methoxyphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1633280.png)
![[4,5-Diacetyloxy-2-(iodomethyl)-6-methoxyoxan-3-yl] acetate](/img/structure/B1633283.png)
![thieno[3,2-f][1]benzothiole](/img/structure/B1633290.png)
![Pyrrolidine, 1-[3-(4-methoxyphenyl)-1-oxopropyl]-](/img/structure/B1633297.png)
